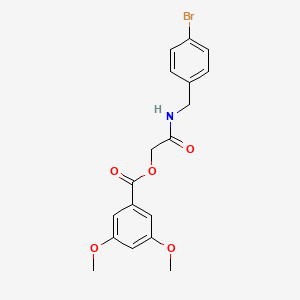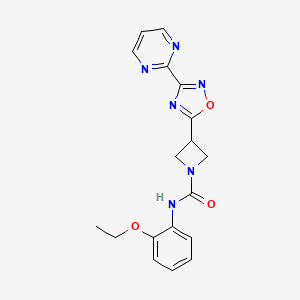
2-((4-Bromobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-Bromobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and chemistry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : A study discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suggested for Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting their potential in medical applications involving light-activated compounds for therapeutic purposes (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methodology and Drug Precursors
- Synthesis of Anti-Cancer Drug Intermediates : Research on the synthesis of bromomethylquinazoline, a key intermediate for some anti-cancer drugs, demonstrates the importance of such compounds in developing pharmaceuticals. The process involves several chemical reactions starting from p-toluidine, showcasing the role of halogenated compounds in synthesizing therapeutic agents (Cao Sheng-li, 2004).
Material Science and Catalysis
- Catalytic Performance in Organic Synthesis : A novel mixed-ligand Cu(II) Schiff base complex was synthesized and its structure elucidated. This complex demonstrated catalytic activity in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating the potential of such compounds in facilitating chemical transformations relevant to the production of fine chemicals and pharmaceuticals (Ebrahimipour et al., 2018).
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-23-15-7-13(8-16(9-15)24-2)18(22)25-11-17(21)20-10-12-3-5-14(19)6-4-12/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJMAFYWWKTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylcyclohexyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578352.png)

![N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578361.png)


![2,5-dichloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2578365.png)
![2-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2578366.png)
![1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol](/img/structure/B2578368.png)


![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2578373.png)
![3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2578374.png)
